molecular formula C10H8ClN B14419276 4-(4-Chlorophenyl)but-3-enenitrile CAS No. 81981-18-2

4-(4-Chlorophenyl)but-3-enenitrile

Cat. No.: B14419276
CAS No.: 81981-18-2
M. Wt: 177.63 g/mol
InChI Key: OVLCNDYIHKBPOG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)but-3-enenitrile is an organic compound featuring a nitrile group and a 4-chlorophenyl substituent attached to a but-3-enenitrile backbone. The nitrile group and chloro-substituted aromatic ring are common motifs in bioactive molecules, influencing electronic properties and reactivity .

Properties

CAS No.

81981-18-2

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

4-(4-chlorophenyl)but-3-enenitrile

InChI

InChI=1S/C10H8ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h1,3-7H,2H2

InChI Key

OVLCNDYIHKBPOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCC#N)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The copper(I)-catalyzed coupling of 4-chlorostyrene with 2-bromoacetonitrile represents a direct route to 4-(4-chlorophenyl)but-3-enenitrile. As detailed in, this method employs a catalytic system comprising CuI (5 mol%), 1,10-phenanthroline (20 mol%), and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 110°C under nitrogen. The reaction proceeds via a radical-mediated allylic alkylation mechanism, where the styrene’s double bond undergoes homolytic cleavage to generate a resonance-stabilized allylic radical. This intermediate reacts with 2-bromoacetonitrile to form the (E)-configured nitrile product.

Purification via column chromatography (petroleum ether/ethyl acetate, 40:1) yields the product in moderate to high purity. While the original protocol focuses on aryl-substituted styrenes, substituting 4-chlorostyrene as the starting material directly affords the target compound. Notably, this method avoids harsh bases and operates under anhydrous conditions, making it suitable for acid-sensitive substrates.

Epoxidation and Downstream Functionalization

A subsequent epoxidation step using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C to room temperature) converts the alkene into an epoxide, enabling further diversification. While this step is optional for synthesizing 4-(4-chlorophenyl)but-3-enenitrile, it highlights the compound’s utility as a precursor for heterocyclic systems.

Phase-Transfer Catalyzed Alkylation of p-Chlorophenylacetonitrile

Industrial-Scale Alkylation Using Quaternary Ammonium Salts

Patent CA1043811A discloses a scalable method for α-alkylation of p-chlorophenylacetonitrile using isopropyl halides under phase-transfer conditions. While the patent primarily targets 3-methyl-2-(4'-chlorophenyl)butyronitrile, modifying the alkylating agent to allyl bromide adapts this protocol for 4-(4-chlorophenyl)but-3-enenitrile synthesis. Key conditions include:

  • Catalyst : Triethylbenzylammonium chloride (0.5–5 mol%)
  • Base : 40–60% aqueous sodium hydroxide
  • Temperature : 45–60°C
  • Solvent : Benzene/water biphasic system

The reaction proceeds via deprotonation of p-chlorophenylacetonitrile by aqueous NaOH, followed by nucleophilic attack on the allyl halide at the α-position. The phase-transfer catalyst facilitates ion-pair extraction into the organic phase, enhancing reaction efficiency. After 6–8 hours, the product is isolated in ~60% yield after extraction and distillation.

Advantages and Limitations

This method excels in scalability and avoids anhydrous solvents, but regioselectivity challenges may arise with allylic halides due to competing β-hydride elimination. Optimization of the halide leaving group (e.g., bromide vs. chloride) and catalyst loading is critical to suppress side reactions.

Palladium-Catalyzed Cross-Coupling of Epoxides

Coupling Epoxides with Arylboronic Acids

A palladium(II)-catalyzed ring-opening cross-coupling, as described in, transforms 2-(3-aryloxiran-2-yl)acetonitriles into 4-arylbut-3-enenitriles. For 4-(4-chlorophenyl)but-3-enenitrile, the protocol involves:

  • Substrate : 2-(3-(4-chlorophenyl)oxiran-2-yl)acetonitrile
  • Catalyst : Pd(OAc)₂ (5 mol%) with 2,2'-bipyridyl (10 mol%)
  • Acid additive : TsOH·H₂O (2.0 equiv)
  • Solvent : Isopropanol/water (1:5) at 100°C

The epoxide’s strain drives regioselective opening by the arylboronic acid, forming a trans-configured alkene. This method achieves excellent stereocontrol and functional group tolerance, accommodating electron-deficient aryl groups like 4-chlorophenyl.

Comparative Analysis of Methodologies

Method Catalyst Yield Conditions Scalability
Copper-catalyzed alkylation CuI/1,10-phenanthroline ~65%* 110°C, anhydrous Moderate
Phase-transfer alkylation Quaternary ammonium ~60% 45–60°C, aqueous High
Palladium cross-coupling Pd(OAc)₂/bipyridyl ~75%* 100°C, biphasic solvent Low

*Estimated from analogous reactions in and.

Emerging Strategies and Mechanistic Insights

Green Chemistry Considerations

The phase-transfer method aligns with green chemistry principles by minimizing organic solvent use and enabling catalyst recycling. In contrast, the copper-mediated route generates stoichiometric amounts of DBU·HBr, necessitating neutralization steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)but-3-enenitrile undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)but-3-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)but-3-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations:
  • Phenoxy groups in (E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile may stabilize the molecule through resonance effects, influencing electronic properties .
  • Synthetic Efficiency: The FeTPPCl-catalyzed synthesis of 2-((4-chlorophenyl)thio)-3-phenylpent-4-enenitrile achieved a 96% yield, highlighting the effectiveness of transition-metal catalysts in nitrile-containing systems . (E)-3-Methyl-4-(4-phenoxy-phenoxy)-but-2-enenitrile is synthesized from 4-bromo-3-methyl-crotononitrile, suggesting halogen displacement as a viable route for phenoxy-substituted analogs .
  • Stereochemical Outcomes :

    • The 2:1 diastereomeric ratio observed in 2-((4-chlorophenyl)thio)-3-phenylpent-4-enenitrile indicates moderate stereoselectivity, likely influenced by the FeTPPCl catalyst .

Pharmacological and Electronic Properties

  • This suggests that nitrile analogs may exhibit distinct binding affinities due to differences in polarity and steric effects.
  • Electronic Structure :

    • Computational studies using density-functional theory (e.g., Colle-Salvetti correlation-energy methods) could elucidate how electron-withdrawing groups (e.g., nitrile, chloro) affect charge distribution and reactivity in these compounds .

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